Boc-Glycine-2-13C

Description

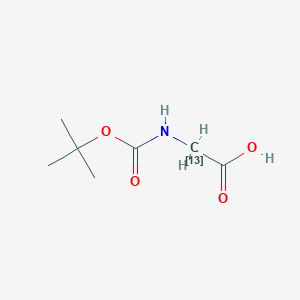

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPJIFMKZZEXLR-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[13CH2]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583858 | |

| Record name | N-(tert-Butoxycarbonyl)(2-~13~C)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145143-02-8 | |

| Record name | N-(tert-Butoxycarbonyl)(2-~13~C)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145143-02-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for N Tert Butoxycarbonyl Glycine 2 13c

Methodologies for Isotopic Labeling of Glycine (B1666218) at the C-2 Position

The cornerstone of synthesizing N-(tert-Butoxycarbonyl)glycine-2-¹³C lies in the effective incorporation of the ¹³C isotope at the α-carbon (C-2) of the glycine molecule. Various methodologies have been developed to achieve this, broadly categorized into direct synthetic approaches and precursor-based strategies.

Direct Synthetic Approaches for ¹³C Incorporation

Direct synthetic methods involve the construction of the glycine backbone using starting materials already enriched with ¹³C. A common approach utilizes ¹³C-labeled cyanide (K¹³CN) as the source of the labeled carbon. One prominent example is the Strecker synthesis, a well-established method for synthesizing amino acids. In the context of Glycine-2-¹³C, this would involve the reaction of formaldehyde (B43269) with ammonia (B1221849) and potassium cyanide-¹³C.

Another direct approach involves the use of ¹³C-labeled bromoacetic acid or its esters. rsc.org For instance, the reaction of ammonia with bromoacetic-2-¹³C acid can yield glycine-2-¹³C. These direct methods offer a straightforward route to the desired labeled glycine.

A variety of ¹³C and ¹⁵N labeled Boc-glycines have been synthesized using a direct approach starting from the corresponding bromoacetates. rsc.org This method has been efficient in producing isotopomers with adjacent ¹³C and ¹⁵N nuclei. rsc.org

Precursor-Based Labeling Strategies for Targeted Isotope Enrichment

Precursor-based labeling strategies are particularly valuable in biological systems or for large-scale production where direct chemical synthesis might be less feasible or cost-effective. These methods rely on feeding ¹³C-labeled precursors into biosynthetic pathways that lead to the formation of glycine.

In metabolic labeling studies, organisms or cell-free systems can be supplied with simple ¹³C-labeled carbon sources, such as [2-¹³C]-glucose or [2-¹³C]-glycerol. nih.gov Through a series of enzymatic reactions within the cell's metabolic network, the ¹³C label is incorporated into various metabolites, including serine, which is a direct precursor to glycine. The enzyme serine hydroxymethyltransferase then catalyzes the conversion of serine to glycine, transferring the ¹³C label to the C-2 position of glycine.

The efficiency of label incorporation from precursors can be influenced by the specific metabolic pathways active in the chosen expression system (e.g., bacteria, yeast, or mammalian cells). nih.govnih.gov For instance, certain bacterial strains are highly efficient at utilizing specific precursors for amino acid biosynthesis, making them ideal hosts for producing isotopically labeled proteins. nih.gov

Integration of Boc Protection in ¹³C-Labeled Glycine Synthesis

Once glycine-2-¹³C has been synthesized, the amino group must be protected to facilitate its use in peptide synthesis and other applications. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under mildly acidic conditions.

The introduction of the Boc group onto glycine-2-¹³C is typically achieved by reacting the labeled amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org This reaction is generally high-yielding and proceeds under mild conditions, preserving the integrity of the isotopic label.

The choice of solvent and base can be optimized to ensure efficient reaction and easy purification of the final product, N-(tert-Butoxycarbonyl)glycine-2-¹³C. Common solvent systems include mixtures of water with organic solvents like dioxane or tetrahydrofuran, and the base is often a hydroxide (B78521) or a carbonate salt.

A general procedure for the synthesis of N-t-butoxycarbonyl glycine dipeptides involves dissolving the glycine dipeptide in an inorganic alkali solution and then adding a solution of di-tert-butyl dicarbonate in an organic solvent. google.com This method highlights the common reagents used for Boc protection.

Optimization of Synthetic Pathways for High Isotopic Purity and Chemical Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of N-(tert-Butoxycarbonyl)glycine-2-¹³C. High isotopic purity ensures that the signal in analytical applications, such as NMR spectroscopy or mass spectrometry, is not convoluted by the presence of the unlabeled compound. High chemical yield is crucial for making the synthesis economically viable, especially given the cost of ¹³C-labeled starting materials.

Optimization strategies often focus on several key aspects of the synthesis:

Starting Material Purity: The isotopic enrichment of the initial ¹³C-labeled precursor is a critical determinant of the final product's isotopic purity. Using starting materials with the highest possible ¹³C enrichment is essential.

Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry of reagents can significantly impact the chemical yield and minimize the formation of side products.

Purification Techniques: Efficient purification methods are necessary to remove any unreacted starting materials, byproducts, and unlabeled glycine. Techniques such as recrystallization and chromatography are commonly employed to achieve high chemical and isotopic purity.

For precursor-based strategies, optimization can involve selecting expression systems with specific metabolic characteristics that favor the desired labeling pattern and minimize isotopic scrambling. copernicus.org The composition of the growth media can also be tailored to maximize the uptake and incorporation of the labeled precursor. ukisotope.com

The following table provides a summary of key considerations in the synthesis of N-(tert-Butoxycarbonyl)glycine-2-¹³C:

| Synthetic Step | Key Optimization Parameters | Desired Outcome |

| Isotope Incorporation | Choice of labeled precursor (e.g., K¹³CN, [2-¹³C]-glucose), reaction pathway (e.g., Strecker synthesis, metabolic labeling) | High isotopic enrichment at the C-2 position |

| Boc Protection | Stoichiometry of Boc₂O and base, choice of solvent, reaction temperature and time | High chemical yield of the Boc-protected product |

| Purification | Recrystallization solvent, chromatography conditions (stationary and mobile phase) | High chemical and isotopic purity of the final product |

By carefully controlling these parameters, researchers can synthesize N-(tert-Butoxycarbonyl)glycine-2-¹³C with the high purity and yield required for demanding scientific applications.

Applications in Mechanistic and Kinetic Studies

Elucidation of Reaction Mechanisms through ¹³C-Isotope Tracing

The primary application of N-(tert-Butoxycarbonyl)glycine-2-¹³C in mechanistic studies is to function as a tracer. By substituting the natural abundance ¹²C with ¹³C at the C-2 position, scientists can follow the transformation of the glycine (B1666218) backbone. medchemexpress.comontosight.ai When this labeled compound is introduced into a reaction, the position of the ¹³C atom in the products and intermediates can be determined, revealing how chemical bonds are formed and broken.

A significant area where ¹³C-labeled glycine is employed is in understanding complex biochemical networks. For instance, in studies of the reaction between glycine and glyoxylate, using ¹³C-labeled glycine allows for the clear differentiation of several competing pathways, including transaminations, aldol (B89426) reactions, and decarboxylations. researchgate.net By analyzing the ¹³C NMR spectra of the reaction mixture over time, researchers can identify the specific products that retain the ¹³C label from the C-2 position of glycine, thereby mapping out the mechanistic steps and quantifying the flux through each competing route. researchgate.net

This tracing methodology is fundamental to metabolic flux analysis (MFA), where ¹³C-labeled substrates are used to map the flow of atoms through cellular metabolic pathways. nih.govnih.govnih.gov Although often applied in the context of free amino acids, the principles extend to derivatives like Boc-glycine, which can be used as precursors in synthetic biological systems or in vitro enzymatic assays.

Table 1: Example of ¹³C-Isotope Tracing in the Glycine-Glyoxylate Reaction

| Reactant | Labeled Position | Potential Product | Fate of ¹³C Label | Mechanistic Insight |

| Glycine-2-¹³C | α-carbon (C-2) | 3-Hydroxy-2-aminosuccinate | ¹³C incorporated into the product backbone | Confirms Aldol reaction pathway researchgate.net |

| Glycine-2-¹³C | α-carbon (C-2) | Glycine (from transamination) | ¹³C remains on the α-carbon of newly formed glycine | Traces the reversible transamination process researchgate.net |

| Glycine-2-¹³C | α-carbon (C-2) | Serine | ¹³C becomes the α-carbon of serine | Demonstrates interconversion via serine hydroxymethyltransferase nih.gov |

Analysis of Kinetic Isotope Effects (KIEs) in Biochemical Transformations Involving Glycine

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its heavier isotopes. Measuring the KIE provides powerful evidence for determining the rate-limiting step of a reaction and elucidating the structure of the transition state. The replacement of ¹²C with ¹³C at the C-2 position of glycine can be used to probe reactions where a bond to this α-carbon is broken or formed in the rate-determining step.

The magnitude of the ¹³C KIE can help distinguish between different reaction mechanisms. nih.gov For example, in an enzymatic reaction involving the cleavage of the C-H or C-C bond at the glycine α-carbon, a significant primary KIE (typically > 1.02) would be observed if this bond-breaking event is part of the rate-limiting step. Conversely, a KIE close to unity (1.00) would suggest that this bond is not broken in the rate-limiting step. nih.gov

While direct studies on N-(tert-Butoxycarbonyl)glycine-2-¹³C are specific, the principle is broadly applied. For example, in the glycine cleavage system (GCS), a key pathway for glycine catabolism, the initial step involves the decarboxylation of glycine, but subsequent steps involve transformations at the α-carbon. nih.govnih.gov Using glycine labeled at the C-2 position would allow researchers to measure the KIE for the steps involving this carbon, helping to clarify the kinetics of the T-protein and H-protein interactions within the multienzyme complex. nih.govnih.gov

Tracking Carbon Atom Fate and Rearrangements in Complex Chemical and Enzymatic Reactions

Isotopic labeling with N-(tert-Butoxycarbonyl)glycine-2-¹³C is crucial for tracking the ultimate fate of the α-carbon in intricate metabolic and synthetic pathways. The ¹³C label acts as a beacon, allowing researchers to follow the carbon atom as it is transferred and incorporated into new molecules. escholarship.org

A prime example is the role of glycine in one-carbon (1C) metabolism. The glycine cleavage system breaks down glycine into CO₂, ammonia (B1221849), and a one-carbon unit carried by tetrahydrofolate (THF) as 5,10-methylene-THF. researchgate.netwikipedia.org When glycine-2-¹³C is used as the substrate, the ¹³C label is transferred to the THF carrier. escholarship.org This labeled one-carbon unit can then be traced into various essential biosynthetic pathways.

Table 2: Tracking the Fate of Glycine's C-2 Carbon in One-Carbon Metabolism

| Pathway | Key Intermediate | Final Labeled Product(s) | Biological Significance |

| Nucleotide Synthesis | 5,10-Methylene-THF-¹³C | Purines (e.g., Adenine, Guanine) | The ¹³C atom from glycine is incorporated into the purine (B94841) ring structure, essential for DNA and RNA synthesis. escholarship.org |

| Thymidylate Synthesis | 5,10-Methylene-THF-¹³C | Deoxythymidine (dTMP) | The ¹³C is used to methylate dUMP to form dTMP, a critical step in DNA synthesis. escholarship.org |

| Methionine Synthesis | 5,10-Methylene-THF-¹³C | Methionine | The ¹³C-labeled one-carbon unit is used to regenerate methionine, a key methyl donor for numerous cellular reactions. escholarship.org |

| Serine Synthesis | 5,10-Methylene-THF-¹³C | Serine | The reaction is reversible; the labeled one-carbon unit can be used to synthesize serine from another molecule of glycine. nih.govresearchgate.net |

By using mass spectrometry to analyze the mass isotopomer distribution in these final products, researchers can quantify the contribution of glycine to these vital cellular processes. escholarship.orgresearchgate.net This provides a detailed map of carbon flow and highlights the metabolic significance of glycine catabolism.

Delineation of Non-Enzymatic Reaction Pathways with ¹³C-Labeled Precursors

Beyond enzymatic reactions, ¹³C-labeled precursors like Boc-glycine-2-¹³C are valuable for studying non-enzymatic chemical transformations. These reactions are often complex, with multiple parallel and sequential steps, making them difficult to decipher without isotopic tracers.

A key area of study is the Maillard reaction, or non-enzymatic browning, which occurs between amino acids and reducing sugars. cabidigitallibrary.orgnih.gov This reaction is fundamental in food chemistry and is also implicated in physiological processes associated with aging and diabetes. When glycine and a sugar like ribose are heated, a complex mixture of products is formed. nih.gov

Using glycine labeled at the C-2 position allows for the identification of reaction intermediates and final products that retain the glycine backbone. By analyzing the reaction mixture with techniques like LC-MS, researchers can identify which molecules contain the ¹³C label. This helps to piece together the reaction network, distinguishing between products arising from sugar degradation, amino acid degradation, or their interaction. cabidigitallibrary.org For instance, it can help elucidate the formation of specific chromophores and other Maillard reaction products, clarifying how the α-carbon of glycine is involved in fragmentation and condensation steps. nih.gov

Role in Metabolic Flux Analysis Mfa

Principles and Methodologies of 13C Metabolic Flux Analysis (13C-MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology for the quantitative study of material flow within a cell's metabolic network. creative-proteomics.com The most reliable and widely used method for determining these reaction rates is 13C Metabolic Flux Analysis (13C-MFA). 13cflux.net This technique employs substrates labeled with the stable isotope Carbon-13 (13C), such as [2-13C]glycine, to trace the path of carbon atoms through various intracellular metabolic pathways. creative-proteomics.com

The fundamental principle of 13C-MFA is that different metabolic pathway activities will result in distinct 13C labeling patterns in downstream metabolites. creative-proteomics.comnih.gov By introducing a 13C-labeled substrate into a biological system, cells incorporate the labeled carbon into a wide range of metabolites. creative-proteomics.com13cflux.net The distribution of these 13C isotopes within the carbon backbone of these molecules creates a unique isotopic signature. 13cflux.net Analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to measure the mass isotopomer distributions (MIDs) of key metabolites, often protein-derived amino acids. creative-proteomics.comnih.govlabrulez.com

The measured labeling patterns provide a wealth of data that significantly constrains the possible flux distributions within the metabolic network. creative-proteomics.com A computational model of the cell's central carbon metabolism is used to simulate the expected labeling patterns for a given set of metabolic fluxes. nih.gov By minimizing the difference between the experimentally measured labeling data and the simulated patterns, an accurate map of intracellular metabolic fluxes can be estimated. labrulez.comnih.gov

The general workflow of a 13C-MFA experiment involves five key steps:

Experimental Design : This includes selecting the appropriate 13C-labeled tracer (e.g., specifically labeled glucose, glutamine, or an amino acid like glycine) to resolve the fluxes of interest. creative-proteomics.comnih.gov

Tracer Experiment : The biological system (e.g., microorganisms, mammalian cells) is cultured with the 13C-labeled substrate until it reaches a metabolic and isotopic steady state. creative-proteomics.comnih.gov

Isotopic Labeling Measurement : Metabolites, typically amino acids from hydrolyzed biomass, are extracted, and their 13C labeling patterns are quantified using MS or NMR. creative-proteomics.comnih.gov

Flux Estimation : The measured labeling data, along with other physiological data like substrate uptake and product secretion rates, are used in a computational model to estimate the intracellular fluxes. creative-proteomics.comnih.gov

Statistical Analysis : A goodness-of-fit analysis is performed to evaluate the consistency between the model and the experimental data and to determine the confidence intervals for the estimated fluxes. creative-proteomics.comnih.gov

Quantitative Characterization of Glycine (B1666218) Interconversion Pathways and Fluxes (e.g., Glycine-Serine Interconversion)

[2-13C]glycine is an invaluable tracer for quantifying the dynamics of one-carbon metabolism, particularly the interconversion of glycine and serine. This process is central to cellular metabolism, linking amino acid metabolism with the production of one-carbon units required for the synthesis of nucleotides, lipids, and other essential biomolecules. researchgate.netnih.gov The key enzymes involved are serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF, and the glycine cleavage system (GCS), which decarboxylates glycine. researchgate.netnih.gov

Using primed, constant infusions of [1,2-13C2]glycine in healthy human volunteers, researchers have been able to quantify the whole-body kinetics of glycine metabolism. nih.gov The GCS acts on the glycine tracer, transferring the 13C-labeled 2-carbon to THF, which creates a labeled one-carbon unit (5,10-methylene-THF). nih.gov This labeled one-carbon unit can then be used by SHMT to synthesize serine from an unlabeled glycine molecule, resulting in serine labeled with one 13C atom ([13C1]serine). nih.gov Concurrently, the direct conversion of the infused [1,2-13C2]glycine to serine via SHMT results in [13C2]serine. nih.gov By measuring the isotopic enrichment of these different forms of serine, the specific fluxes can be calculated. nih.gov

One study demonstrated that the GCS is responsible for a significant portion of whole-body glycine flux and is a major generator of one-carbon units. nih.gov The rate of serine synthesis directly from glycine accounted for 41% of the total glycine flux. nih.gov Notably, nearly half (46%) of this glycine-to-serine conversion utilized one-carbon units that were themselves derived from glycine via the GCS. nih.gov

| Metabolic Flux Parameter | Measured Rate (μmol/(kg·h)) |

|---|---|

| Total Glycine Flux | 463 ± 55 |

| Glycine to Serine Conversion (via SHMT) | 193 ± 28 |

| Glycine Decarboxylation (via GCS) | 190 ± 41 |

| Serine Synthesis using GCS-derived one-carbon unit | 88 ± 13 |

Data derived from studies using [1,2-13C2]glycine infusions to quantify glycine kinetics. nih.gov Rates are shown as mean ± SEM.

Tracing Carbon Flow from 13C-Glycine into Central Carbon Metabolism

The 2-carbon of glycine, traced using [2-13C]glycine, serves as a critical precursor for one-carbon units that are integrated into central carbon metabolism. nih.gov When [2-13C]glycine is catabolized by the mitochondrial GCS, its labeled 2-carbon is transferred to THF, forming 13C-labeled 5,10-methylene-THF. nih.govescholarship.org This one-carbon unit can be exported from the mitochondria, often as formate (B1220265), and utilized in various cytosolic biosynthetic pathways. nih.govescholarship.org

This allows researchers to trace the fate of the glycine-derived one-carbon unit into several key metabolic products:

Nucleotide Synthesis : The labeled one-carbon unit is essential for the de novo synthesis of purines (adenine and guanine) and thymidylate (a pyrimidine). escholarship.org Studies using [2-13C]glycine have detected the incorporation of the 13C label into deoxythymidine (dTMP) and purines like deoxyadenine (dA) and deoxyguanine (dG). escholarship.org The M+1 species of dTMP, for instance, can only be formed when the GCS-derived formate from the C2-carbon of [2-13C]glycine is used. nih.gov

Amino Acid Synthesis : The labeled one-carbon unit can be used for the cytosolic synthesis of serine from another molecule of glycine via cSHMT, resulting in M+2 labeled serine. nih.gov It can also be incorporated into methionine. escholarship.org

Redox Metabolism and Epigenetics : The one-carbon units are also funneled into the methionine cycle to support the production of S-adenosylmethionine (adoMet), the universal methyl donor for epigenetic modifications and other methylation reactions. escholarship.org

These tracing studies highlight the substantial flow of carbon from glycine into diverse arms of one-carbon metabolism, underscoring its role in supporting nucleotide and amino acid biosynthesis. nih.govnih.gov

Application in Specific Biological Systems

In microbial ecology, [2-13C]glycine is used to investigate the assimilation of amino acids by different members of complex microbial communities, such as those in soil. researchgate.netmdpi.com Glycine is an important source of carbon and nitrogen for soil microorganisms. mdpi.com By adding dual-labeled (13C, 15N) glycine to soil samples, researchers can trace which microbes are actively consuming it. mdpi.com

One common method involves analyzing 13C incorporation into phospholipid fatty acids (PLFAs), which are key components of microbial cell membranes. mdpi.com Different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi) have distinct PLFA profiles. By measuring the amount of 13C in specific PLFAs, the technique can identify the microbial groups most actively metabolizing the added glycine. mdpi.com For example, studies have shown that in some soil environments, bacteria, particularly Gram-positive bacteria, are the primary consumers of freshly added glycine, while fungi show little incorporation. mdpi.com This approach provides quantitative insights into nutrient cycling and the metabolic roles of different microbial populations within an ecosystem. researchgate.netmdpi.com

The use of [2-13C]glycine and other tracers in 13C-MFA has been instrumental in understanding the metabolic reprogramming that occurs in various mammalian cell types and disease states. nih.govresearchgate.net

Cancer Cells : The serine-glycine one-carbon pathway is frequently upregulated in cancer cells to meet the high demand for nucleotides, proteins, and lipids required for rapid proliferation. nih.govnih.govnumberanalytics.com 13C-MFA has become a primary technique for quantifying the altered metabolic fluxes in cancer. nih.govnumberanalytics.com By tracing labeled substrates like glucose and glutamine, researchers can map out how cancer cells rewire their central carbon metabolism. nih.gov These studies have revealed increased glycolytic flux (the Warburg effect) and a heavy reliance on glutamine. nih.govnumberanalytics.com Furthermore, 13C-MFA can identify metabolic vulnerabilities, such as a cancer cell's dependence on a specific pathway, which can then be targeted for therapy. numberanalytics.comnumberanalytics.com It is also used to monitor the metabolic response of tumors to treatment, providing insights into drug mechanisms and resistance. numberanalytics.comnumberanalytics.com

Endothelial Cells : Endothelial cell metabolism is crucial for vascular health, and its disruption is linked to cardiovascular disease. escholarship.orgdoaj.org 13C-MFA has been used to study how endothelial cells respond to metabolic perturbations. In one study, inhibiting various glycolytic side pathways led to changes in the 13C enrichment of several amino acids, including a significant decrease in the enrichment of serine and glycine, indicating altered flux through these pathways. nih.gov Such studies demonstrate how endothelial cells modulate their central metabolic networks, including TCA cycle activity, to adapt to metabolic stress. escholarship.orgnih.gov

Renal Proximal Tubules : Isolated renal tubules are used to study kidney metabolism and transport kinetics. nih.govnih.govpsu.edu Early studies using labeled glycine showed its rapid uptake and conversion to other products, with approximately 18% being converted to serine. psu.edu More advanced 13C-NMR and 13C-MFA techniques allow for a detailed investigation of amino acid metabolism in the kidney. nih.govnih.gov This is important for understanding the metabolic changes that occur in conditions like diabetic nephropathy, where alterations in glucose and fatty acid metabolism are prominent. researchgate.net

In C3 plants, the photorespiratory pathway is a major metabolic process that is intricately linked with carbon and nitrogen metabolism. mdpi.comnih.gov It is a primary route for the production of glycine and serine in photosynthetic tissues. mdpi.com Using in vivo labeling with 13CO2, researchers can trace the flow of carbon through photosynthesis and photorespiration. nih.gov

These studies have shown that glycine produced during photorespiration has two main fates: it can be converted to serine within the photorespiratory cycle to regenerate glycerate for the Calvin-Benson cycle, or excess glycine can exit the pathway. nih.govresearchgate.net This excess glycine can be fully decarboxylated by the GCS or incorporated directly as glycyl residues into proteins. nih.gov The regulation of glycine flux is crucial for maintaining the balance of carbon, nitrogen, and sulfur in the plant. nih.gov Redirecting the flux of glycine out of the photorespiratory cycle has been shown to positively affect a plant's nitrogen and sulfur status, highlighting the central role of this amino acid in integrating major metabolic pathways. nih.gov

Dual Carbon and Nitrogen Metabolic Flux Analysis with ¹³C/¹⁵N Co-labeling

While ¹³C-MFA is a state-of-the-art technique for tracking carbon metabolism, much less is typically known about nitrogen metabolism, another fundamental component for all living organisms. nih.gov To achieve a more holistic understanding of cellular metabolism, researchers can employ dual isotopic labeling experiments using both ¹³C and ¹⁵N-labeled substrates. nih.govsurrey.ac.uk This ¹³C/¹⁵N co-labeling approach allows for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov

In this context, isotopically labeled glycine is particularly valuable. For instance, a study on the symbiotic relationship between alfalfa and N₂-fixing bacteria used double labeling to study amino acid exchange. The findings highlighted that glycine and γ-aminobutanoic acid may be significant forms of carbon transport from the plant's leaves to its nodules. nih.gov

A comprehensive ¹³C/¹⁵N-MFA workflow involves several key steps:

Cultivation: Cells are grown in a chemostat under steady-state conditions. nih.gov

Labeling: The culture is switched to a medium containing both ¹³C- and ¹⁵N-labeled substrates. nih.gov

Sampling & Analysis: Once isotopic steady state is achieved, samples are harvested and analyzed by mass spectrometry to determine the mass isotopomer distributions (MIDs) of metabolites like proteinogenic amino acids. nih.gov

Flux Inference: A computational model incorporating both carbon and nitrogen atom transitions is used, often within a statistical framework like Bayesian Model Averaging (BMA), to jointly resolve C and N fluxes from the labeling data and extracellular rates. nih.gov

This dual-labeling approach has successfully provided the first nitrogen flux maps for amino acid and nucleotide biosynthesis in mycobacteria, identifying glutamate (B1630785) as the central hub of nitrogen metabolism. nih.govsurrey.ac.uk Furthermore, it enhanced the resolution of the anaplerotic node in central carbon metabolism and helped determine the directionality of biosynthetic pathways for amino acids such as glycine and serine. nih.gov

Computational Modeling, Software Tools, and Experimental Design for ¹³C-MFA Data Interpretation

The inference of metabolic fluxes from raw isotope labeling data is a complex computational task that relies on sophisticated mathematical models and specialized software. numberanalytics.comfrontiersin.org The process involves iteratively adjusting a proposed flux distribution until the resulting theoretical labeling patterns closely match the experimentally measured ones. frontiersin.orgnih.gov

Experimental Design: A critical first step in any ¹³C-MFA study is the optimal design of the isotopic labeling experiment, as the choice of tracer significantly impacts the precision of the estimated fluxes. researchgate.netfz-juelich.de Historically, experiments often used mixtures of uniformly labeled ([U-¹³C]) glucose, specifically labeled glucose (e.g., [1-¹³C]glucose), and unlabeled glucose. frontiersin.org However, rational design approaches are now used to identify the most informative tracers for the specific biological question at hand. sigmaaldrich.com This can involve using parallel experiments with different tracers to improve flux accuracy and observability, a technique known as COMPLETE-MFA. nih.gov The goal is to select a tracer or a combination of tracers that will produce the most distinct labeling patterns for the pathways of interest, thereby maximizing the precision of the calculated fluxes. researchgate.netsigmaaldrich.com

Computational Modeling and Software: The foundation of data interpretation is a detailed metabolic model that includes reaction stoichiometry and the specific atom transitions for each reaction. frontiersin.org This information is often encoded in specialized modeling languages.

FluxML: An implementation-independent, XML-based language designed specifically for specifying ¹³C-MFA models. It captures the metabolic network, atom mappings, experimental data, and other constraints, ensuring that models can be unambiguously exchanged, reused, and compared between different software tools and laboratories. frontiersin.orgoup.com

A variety of software tools have been developed to perform the demanding calculations required for flux analysis and to assist with experimental design. These tools vary in their underlying platforms and specific features, but all aim to streamline the workflow from raw data to a final flux map. researchgate.net

Table 1: Key Software Tools for ¹³C-Metabolic Flux Analysis

| Software | Key Features | Platform |

| 13CFLUX2 | High-performance suite for designing and evaluating labeling experiments. Uses FluxML and supports high-performance computing clusters. oup.comresearchgate.net Outperforms many existing tools in flexibility and features. fz-juelich.de | C++, with Java/Python add-ons for Linux/Unix. oup.comfz-juelich.de |

| INCA | A user-friendly software tool for ¹³C-MFA calculations. nih.gov | MATLAB |

| IsoDesign | Optimizes the isotopic composition of the label input to maximize the number and precision of calculable fluxes. nih.gov Includes a visualization module to aid in selecting the optimal tracer. nih.gov | Open source. nih.gov |

| FluxPyt | An open-source package based on the Elementary Metabolite Unit (EMU) framework. nih.gov | Python. nih.gov |

| OpenFLUX | An efficient modeling software for ¹³C-based metabolic flux analysis. nih.gov | MATLAB |

| Metran | Software for performing ¹³C-MFA, tracer experiment design, and statistical analysis. nih.govresearchgate.net | MATLAB |

Recent advancements have also incorporated machine learning into the computational framework for ¹³C fluxomics. acs.org These methods can reduce computation time and improve the stability of solutions by using machine learning models to predict flux ratios from metabolite labeling patterns. This approach represents a promising direction for enabling high-throughput metabolic phenotyping. acs.org

Contributions to Peptide and Protein Research

Site-Specific Isotopic Labeling of Glycine (B1666218) in Peptide Synthesis

The primary application of N-(tert-Butoxycarbonyl)glycine-2-13C is as a building block in solid-phase peptide synthesis (SPPS) to introduce a 13C label at a specific glycine position. rsc.org This method provides an unparalleled level of precision, allowing researchers to study the role of an individual glycine residue without the spectral complexity that arises from uniform labeling (where all glycine residues, or all carbons, are labeled). mdpi.com The synthesis involves preparing Boc-derivatives of 13C-labeled glycines, which can then be used in standard peptide synthesis protocols. rsc.org

Site-specific labeling is crucial for studying large proteins where uniform labeling would result in overcrowded and uninterpretable NMR spectra. By incorporating a single 13C-labeled glycine, the signals from that specific residue can be isolated and analyzed. This approach has been successfully used to maximize the expression of recombinant proteins in systems like baculovirus-infected insect cells, where custom media incorporating specific labeled amino acids, such as 15N/13C-labeled glycine, are used to produce proteins suitable for NMR structural studies. ukisotope.com This ensures that the isotopic label is efficiently incorporated into the target protein for subsequent analysis. ukisotope.com

Structural Biology Applications via 13C-NMR of Labeled Peptides and Proteins

The introduction of a 13C label at the glycine Cα position opens the door to a suite of powerful NMR-based techniques for elucidating the structure and dynamics of peptides and proteins in various states.

The 13C chemical shift of the glycine Cα is highly sensitive to the local secondary structure of the polypeptide chain. Solid-state NMR spectroscopy of peptides containing 13C-labeled glycine residues allows for the characterization of their conformation. scite.aiacs.org It has been demonstrated that the isotropic 13C chemical shifts of the glycine carbonyl carbon, and by extension the alpha-carbon, are significantly displaced depending on the local conformation, such as an α-helix, 3₁-helix, or β-sheet. scite.ai

This sensitivity allows researchers to distinguish between different secondary structures adopted by glycine residues within proteins. For example, studies on homopolypeptides and complex proteins like elastin have utilized 13C solid-state NMR to probe the conformation of incorporated glycine residues, providing insights into the structural basis of their function and flexibility. acs.org

| Conformation | Principal Value δ₁₁ (ppm) | Principal Value δ₂₂ (ppm) | Principal Value δ₃₃ (ppm) | Isotropic Shift δᵢₛₒ (ppm) |

|---|---|---|---|---|

| Antiparallel β-sheet | 241 | 174 | 99 | 171.3 |

| α-helix | 242 | 184 | 101 | 175.7 |

| 3₁-helix | 241 | 179 | 100 | 173.3 |

Data adapted from solid-state NMR studies on polypeptides containing 13C-enriched glycine. scite.ai

13C NMR relaxation measurements provide powerful insights into the dynamics of protein backbones and side chains over a wide range of timescales (picoseconds to seconds). nih.gov By selectively labeling a glycine residue with 13C, the spin-lattice (T₁) relaxation time of that specific Cα nucleus can be measured. T₁ values are sensitive to the rate of molecular tumbling and internal motions, offering a window into the flexibility of the polypeptide chain at that specific location. chemrxiv.orgresearchgate.net

Studies on glycine oligomers have shown a general negative correlation between the T₁ relaxation time and the length of the peptide chain, indicating that as molecular weight increases, tumbling slows down, leading to more efficient relaxation and shorter T₁ values. chemrxiv.org However, this relationship is not monotonic, and local flexibility can significantly influence relaxation. chemrxiv.orgresearchgate.net For instance, C-terminal glycine residues often exhibit longer T₁ times, reflecting their greater motional freedom. chemrxiv.orgchemrxiv.org These measurements are critical for understanding how protein flexibility contributes to function, such as enzyme catalysis or protein-protein interactions. nih.gov

| Peptide | Labeled Position | T₁ at 9.4 T (seconds) |

|---|---|---|

| [1-¹³C]Glycine | Carboxyl | 20 ± 1 |

| [1-¹³C]Diglycine | C-terminal Carboxyl | 13.7 ± 0.5 |

| [1-¹³C]Triglycine | C-terminal Carboxyl | 11.3 ± 0.3 |

| [1-¹³C]Tetraglycine | C-terminal Carboxyl | 10.0 ± 0.2 |

| [1-¹³C]Pentaglycine | C-terminal Carboxyl | 8.6 ± 0.4 |

Data represents T₁ values measured for the carboxyl carbon, illustrating the effect of molecular size on relaxation, a principle that also applies to the alpha-carbon. chemrxiv.org

A major challenge in protein structure determination by NMR is obtaining a sufficient number of long-range distance restraints (>5 Å). osu.edu Solid-state NMR experiments on proteins with specifically incorporated 13C labels can help overcome this limitation. Techniques have been developed to measure 13C-13C internuclear distances, which serve as crucial restraints for defining the three-dimensional fold of a protein. nih.goviaea.org

By using sparsely labeled proteins, for instance with a single [2-13C]Glycine and another 13C label elsewhere, the problem of "dipolar truncation" that plagues uniformly labeled samples can be circumvented. nih.govmpg.de This allows for the accurate measurement of distances between the glycine Cα and other labeled sites, even those far apart in the primary sequence but close in 3D space. osu.edumpg.de These long-range restraints are indispensable for high-resolution structure determination of large protein complexes and amyloid fibrils that are not amenable to crystallography or solution NMR. osu.eduiaea.org

Studies on Protein Turnover and Biosynthesis Rates using 13C-Labeled Amino Acids

Stable isotope-labeled amino acids, including 13C-glycine, are fundamental tools for measuring the dynamics of protein metabolism in living organisms. fao.org By introducing a 13C-labeled precursor into a cell culture or whole animal, researchers can track its incorporation into newly synthesized proteins and subsequently measure the rates of protein synthesis and degradation (turnover). nih.govoup.comoup.com

In these experiments, a substrate like 13C-labeled glucose or the labeled amino acid itself is supplied. oup.com Samples are taken over time, and the enrichment of 13C in proteinogenic amino acids is quantified using mass spectrometry. nih.gov This method allows for the determination of specific turnover rates for different amino acids, providing a detailed picture of metabolic dynamics. oup.comoup.com Such studies have revealed significant differences in protein turnover rates between different yeast strains, linking these rates to metabolic efficiency and ATP consumption. nih.gov These approaches are essential for understanding physiology, aging, and the metabolic basis of diseases. fao.orgliverpool.ac.uk

| Yeast Strain | Specific Turnover Rate of Glycine (μmol·gDW⁻¹·h⁻¹) |

|---|---|

| YSBN2 | 15.2 ± 1.5 |

| CEN.PK 113-7D | 22.2 ± 1.7 |

Data from a dynamic 13C-labeling study comparing protein turnover. gDW = grams Dry Weight. oup.comoup.com

Development of 13C-Labeled Glycine as a Building Block for Complex Biomolecules (e.g., Ubiquitinated Peptides, Long-Chain Polyamines)

Beyond its direct incorporation into proteins, N-(tert-Butoxycarbonyl)glycine-2-13C and related labeled glycine derivatives serve as versatile building blocks for the synthesis of more complex and specialized biomolecules. mdpi.com One significant area is the synthesis of ubiquitinated peptides. Ubiquitination is a key post-translational modification where the small protein ubiquitin is attached to a lysine residue of a target protein. nih.gov

Chemically synthesized ubiquitinated peptides are invaluable for studying the enzymes and reader proteins involved in this pathway. semanticscholar.org Glycine-based building blocks have been developed to facilitate the chemical ligation strategies used to prepare these complex conjugates. nih.govsemanticscholar.org For example, N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed as a building block for peptide ubiquitination that is fully compatible with Fmoc solid-phase chemistry. semanticscholar.org Incorporating a 13C label into the glycine linker or within the peptide substrate allows for NMR studies to probe the structural and dynamic consequences of ubiquitination. nih.gov Similarly, labeled glycine can be a precursor in the synthesis of other important biomolecules like α-formylglycine, a rare amino acid found in the active site of sulfatases. chemrxiv.org

Quantitative Proteomics and Biomarker Verification using Stable Isotope-Labeled Peptide Standards

The precise measurement of protein abundance in complex biological samples is a cornerstone of modern biomedical research, particularly in the discovery and verification of disease biomarkers. Quantitative proteomics aims to systematically study changes in protein profiles. nih.govspringernature.com Mass spectrometry (MS)-based methods have become central to this field, with stable isotope labeling emerging as a gold standard for accuracy and reliability. biosynth.comthermofisher.com N-(tert-Butoxycarbonyl)glycine-2-13C serves as a critical building block in the synthesis of stable isotope-labeled (SIL) peptide standards, which are indispensable tools for these advanced analytical techniques.

The fundamental principle behind this quantitative approach is stable isotope dilution (SID), where a known quantity of a "heavy" peptide, labeled with a stable isotope like Carbon-13 (¹³C), is spiked into a biological sample. biosynth.comoup.com This labeled peptide acts as an ideal internal standard because it is chemically identical to its endogenous, "light" counterpart (containing naturally abundant isotopes) and thus exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. jpt.comshoko-sc.co.jp However, due to the mass difference imparted by the ¹³C atom, the heavy and light peptides are distinguishable by the mass spectrometer. oup.com By comparing the signal intensity of the heavy standard to the light analyte, researchers can determine the absolute concentration of the target peptide, and by inference, its parent protein. biosynth.comcreative-peptides.com This method effectively normalizes for variations in sample handling and instrument performance, leading to highly accurate and reproducible quantification. shoko-sc.co.jpcreative-peptides.com

The synthesis of these crucial internal standards is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). creative-peptides.comsilantes.com In this process, N-(tert-Butoxycarbonyl)glycine-2-13C can be incorporated at a specific position within a peptide sequence. The tert-butoxycarbonyl (Boc) group is a protecting group that prevents unwanted reactions at the amino group of the glycine while it is being coupled to the growing peptide chain. silantes.com By using this protected, ¹³C-labeled amino acid, a custom peptide standard can be created with a precise mass shift corresponding to the target peptide of a protein of interest. silantes.com

This strategy is particularly powerful for biomarker verification. After candidate protein biomarkers are identified through discovery-phase proteomics (e.g., comparing healthy vs. diseased tissue), the next critical step is to validate these findings in larger patient cohorts. Targeted proteomic assays, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), are employed for this purpose. biosynth.comcreative-peptides.com These assays use the mass spectrometer to specifically look for the target peptide and its corresponding heavy standard. The use of a SIL peptide standard, synthesized using precursors like N-(tert-Butoxycarbonyl)glycine-2-13C, allows for the absolute quantification of the biomarker protein across numerous individual samples, providing the robust data needed for clinical validation. creative-peptides.combiosyn.com

Data Tables

Table 1: Common Stable Isotopes Used in Proteomics

This table details the common low-abundance stable isotopes used to create "heavy" labeled compounds for quantitative mass spectrometry.

| Isotope | Natural Abundance (%) | Common Application |

| Carbon-13 (¹³C) | 1.10% | Labeling amino acid backbones and side chains. oup.com |

| Nitrogen-15 (¹⁵N) | 0.37% | Labeling the nitrogen atoms in the peptide backbone and certain side chains. oup.com |

| Deuterium (²H) | 0.015% | Used for labeling, though can sometimes have slight chromatographic shifts. oup.com |

| Oxygen-18 (¹⁸O) | 0.20% | Enzymatic incorporation into the C-terminus of peptides during proteolysis. oup.com |

Table 2: Example of a ¹³C-Glycine Labeled Peptide Standard in a Targeted Assay

This table illustrates a hypothetical example of how a peptide standard containing a ¹³C-labeled glycine is used to quantify its endogenous counterpart.

| Attribute | Endogenous "Light" Peptide | "Heavy" Internal Standard |

| Protein Origin | Biomarker Protein X | Biomarker Protein X |

| Peptide Sequence | Val-G ly-Ala-Leu-Lys | Val-G ly-Ala-Leu-Lys |

| Isotopic Label | Natural Abundance ¹²C | ¹³C at the alpha-carbon of Glycine |

| Precursor Amino Acid | N-(tert-Butoxycarbonyl)glycine | N-(tert-Butoxycarbonyl)glycine-2-¹³C |

| Monoisotopic Mass | 501.328 Da | 502.331 Da |

| Mass Difference | - | +1.003 Da |

| Quantification | Signal is measured | Known amount is added to sample |

| Result Calculation | (Signal_Light / Signal_Heavy) * [Concentration_Heavy] = Concentration_Light |

Table 3: Key Research Findings in Quantitative Proteomics

This table summarizes key findings and methodologies in the field where stable isotope-labeled standards are applied.

| Research Area | Finding/Methodology | Significance |

| Absolute Quantification (AQUA) | Employs synthetic stable isotope-labeled peptides as internal standards to quantify specific proteins and their post-translational modifications in complex mixtures. biosyn.com | Enables precise measurement of protein concentration, moving beyond relative comparisons. |

| Biomarker Validation | Targeted proteomics assays like SRM/MRM, using SIL peptide standards, allow for the highly sensitive and specific quantification of predefined sets of proteins or peptides. creative-peptides.com | Crucial for validating potential disease biomarkers found in discovery experiments across large sample sets. |

| Pharmacokinetics | Isotope-labeled peptides are used to assess the absorption, distribution, metabolism, and excretion (ADME) of therapeutic peptides. creative-peptides.com | Allows researchers to accurately track the fate of a drug candidate in vivo. |

| Protein-Protein Interactions | By labeling interacting partner proteins with different isotopes, specific binding events can be distinguished from non-specific interactions. creative-peptides.com | Helps to unravel the molecular mechanisms underlying complex biological processes. |

Future Directions and Emerging Research Avenues

Advancements in Automated and Scalable Synthesis of Site-Specific 13C-Labeled Glycine (B1666218) Derivatives

The demand for site-specifically 13C-labeled amino acids like N-(tert-Butoxycarbonyl)glycine-2-13C in metabolic research is driving innovation in synthetic methodologies. Traditional batch synthesis can be time-consuming and difficult to scale. To address these limitations, researchers are increasingly turning to automated and flow chemistry techniques. x-chemrx.com Flow chemistry, in particular, offers precise control over reaction parameters, improved safety, and the potential for continuous manufacturing, which can lead to higher yields and purity. x-chemrx.com

Solid-phase peptide synthesis (SPPS) is another area of advancement. silantes.comcpcscientific.comnih.govproteogenix.science While traditionally used for peptide synthesis, its principles are being adapted for the synthesis of labeled amino acid derivatives. Automated microwave peptide synthesizers, for instance, can accelerate the synthesis process. shoko-sc.co.jp These automated systems allow for the stepwise and controlled incorporation of isotopes, which is crucial for creating site-specifically labeled compounds. silantes.com The development of novel resins and coupling reagents further enhances the efficiency and scalability of these synthetic routes. nih.gov

Recent synthetic strategies have focused on versatile and high-yielding routes to 13C methyl-labeled amino acids, which can be adapted for glycine derivatives. rsc.orgnih.gov These methods often utilize advanced catalytic systems to achieve high selectivity and efficiency. rsc.org The overarching goal is to develop cost-effective and robust methods for producing large quantities of highly pure, site-specifically labeled amino acids to meet the growing demands of metabolic research. rsc.org

Development of Novel NMR Pulse Sequences and Data Processing Algorithms for Enhanced 13C Detection in Complex Biological Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for tracing 13C labels in metabolites. However, the low natural abundance and lower gyromagnetic ratio of 13C result in inherently low sensitivity compared to proton (1H) NMR. huji.ac.il Consequently, a significant area of research is dedicated to developing novel NMR pulse sequences and data processing algorithms to enhance 13C detection sensitivity and resolution, especially within the complexity of biological systems. nih.govacs.orgacs.orgresearchgate.net

Recent advancements in NMR hardware and pulse sequence design have made 13C direct detection a more viable and powerful tool for biomolecular applications. nih.govacs.org Techniques such as polarization transfer from 1H to 13C, like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer), can significantly boost the 13C signal. acs.orgresearchgate.net Researchers are continuously refining these sequences to minimize signal loss and dependence on coupling constants, thereby improving quantification. acs.orgresearchgate.net For instance, schemes that cancel the signal intensity dependence on the one-bond carbon-proton coupling constant (1JCH) have been developed to provide sensitivity-enhanced, quantitative DEPT (Q-DEPT) experiments. acs.org

Furthermore, the development of 13C-filtered experiments allows for the selective observation of molecules in complex mixtures, which is invaluable for in-vivo studies. researchgate.net In solid-state NMR, sensitivity enhancements are being achieved through indirect detection methods under magic angle spinning (MAS). acs.org

On the data processing side, machine learning and artificial intelligence are being leveraged to predict 13C NMR spectra and improve the accuracy of chemical shift prediction. ncssm.edunih.gov Graph neural networks, for example, can learn the intricate relationships between molecular structure and spectral features, aiding in the analysis of complex spectra. ncssm.edu These computational advancements, coupled with novel pulse sequences, are pushing the boundaries of what can be observed with 13C NMR in complex biological milieu.

Expansion of 13C-MFA to New Biological Systems and Pathophysiological Conditions

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates of metabolic reactions in living cells. frontiersin.orgnih.govcreative-proteomics.comnih.gov13cflux.netnih.gov While initially applied to model microorganisms like Escherichia coli, the application of 13C-MFA is rapidly expanding to more complex and non-model organisms, as well as a variety of pathophysiological conditions. nih.govnih.govspringernature.com

The ability to perform 13C-MFA in non-model microorganisms provides a valuable tool for functional characterization and the discovery of novel metabolic pathways. nih.govspringernature.com This has significant implications for industrial biotechnology and understanding microbial ecology. In higher organisms, including mammalian cells and even in vivo studies in animals, 13C-MFA is shedding light on the metabolic reprogramming that occurs in diseases such as cancer, diabetes, and neurological disorders. creative-proteomics.comcreative-proteomics.comdiabetesjournals.orgresearchgate.net For instance, studies have used 13C-MFA to investigate metabolic perturbations in endothelial cells and liver metabolism in conscious mice. diabetesjournals.orgresearchgate.netmdpi.com

Isotopically nonstationary 13C-MFA (INST-MFA) has emerged as a key technique for systems that are slow to reach an isotopic steady state, which is often the case in mammalian cell cultures and in vivo. vanderbilt.edu This method analyzes the transient labeling patterns of metabolites to determine fluxes. vanderbilt.edu The expansion of 13C-MFA is also being driven by advancements in analytical techniques, such as mass spectrometry, which provide the necessary data on labeling patterns in metabolites. ethz.ch

The table below summarizes some of the emerging applications of 13C-MFA in various biological systems.

| Biological System | Pathophysiological Condition/Application | Key Metabolic Insights |

| Non-model Microorganisms | Pathway discovery and functional genomics | Identification of novel metabolic routes and enzyme functions. nih.govspringernature.com |

| Mammalian Cells (e.g., CHO, HUVEC) | Biopharmaceutical production, endothelial dysfunction | Optimization of cell culture media and processes, understanding metabolic responses to inhibitors. mdpi.compnas.org |

| Cancer Cells | Tumor metabolism and therapeutic targets | Elucidation of altered glucose and amino acid metabolism in cancer. creative-proteomics.com |

| In Vivo Animal Models | Diabetes, obesity, liver disease | Quantification of gluconeogenesis, anaplerosis, and the Citric Acid Cycle in vivo. diabetesjournals.orgresearchgate.net |

| Neural Cells | Neurological disorders | Understanding the unique metabolic physiology of different neural cell types. frontiersin.orgnih.gov |

Integration of 13C-Labeled Glycine Studies with Synthetic Biology, Metabolic Engineering, and Systems Biology Approaches

The insights gained from studies using 13C-labeled glycine are increasingly being integrated with other powerful disciplines to create a more holistic understanding of cellular metabolism and to engineer biological systems for desired outcomes.

Metabolic Engineering: 13C-MFA is a cornerstone of modern metabolic engineering. nih.govcreative-proteomics.com13cflux.net By providing a quantitative map of metabolic fluxes, it allows engineers to identify bottlenecks in production pathways, assess the impact of genetic modifications, and rationally design strains for improved production of biochemicals, biofuels, and pharmaceuticals. nih.gov The data from 13C-glycine tracing can directly inform strategies for optimizing pathways that utilize glycine or are connected to glycine metabolism.

Synthetic Biology: Synthetic biology aims to design and construct new biological parts, devices, and systems. The quantitative data from 13C-labeled studies provide crucial parameters for the computational models that underpin many synthetic biology projects. Understanding the native metabolic network through flux analysis is essential before introducing synthetic circuits that may impose a metabolic burden on the cell.

Systems Biology: Systems biology seeks to understand the complex interactions within a biological system as a whole. Integrating 13C-MFA data with other 'omics' data (genomics, transcriptomics, proteomics, and metabolomics) provides a more complete picture of how cellular processes are regulated and interconnected. 13cflux.net This integrated approach can reveal how genetic perturbations or environmental changes propagate through the entire metabolic network, leading to a deeper understanding of cellular physiology and disease. nih.gov For example, combining flux data with gene expression data can uncover regulatory mechanisms that control metabolic pathways.

The synergy between these fields is creating a powerful feedback loop: 13C-MFA provides the quantitative framework to understand and model metabolic networks, which in turn enables more precise and effective interventions through metabolic engineering and the design of novel biological functions in synthetic biology.

Q & A

Q. What is the role of isotopic labeling (²⁻¹³C) in N-(tert-Butoxycarbonyl)glycine-2-13C for NMR studies?

The ¹³C isotope at the C2 position enables precise tracking of glycine’s metabolic or synthetic pathways using NMR. This labeling enhances sensitivity in detecting conformational changes, intermolecular interactions, or kinetic isotope effects. For example, solid-state NMR experiments (e.g., ¹³C CP-MAS) at varying magnetic fields (400–850 MHz) and decoupling methods (TPPM, SPINAL-64) optimize resolution for studying glycine derivatives in peptide backbones or enzyme-substrate complexes .

Q. How is the Boc (tert-butoxycarbonyl) group introduced to glycine-2-13C, and why is this protection critical in peptide synthesis?

The Boc group is typically added via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃) to protect the amine group. This step prevents unwanted side reactions during peptide elongation. A catalyst-free, water-mediated method (e.g., using Boc₂O in aqueous conditions) is preferred for environmentally benign synthesis, achieving high yields (~90%) without side product formation .

Q. What analytical techniques are essential for characterizing N-(tert-Butoxycarbonyl)glycine-2-13C purity and isotopic enrichment?

- GC-MS : Validates isotopic enrichment (e.g., 97 atom % ¹³C) by analyzing molecular fragmentation patterns .

- ¹H/¹³C NMR : Confirms Boc group integrity (tert-butyl peaks at δ ~1.4 ppm in ¹H NMR) and ¹³C labeling at C2 (δ ~40–45 ppm in ¹³C NMR) .

- Elemental Analysis : Ensures stoichiometric consistency (C, H, N) with theoretical values .

Advanced Research Questions

Q. How do stereochemical factors influence enzymatic reactions involving Boc-protected glycine-2-13C?

Enzymes like GTFR exhibit chiral discrimination, as shown in glycosylation reactions: Boc-D-serine methyl ester (29) yields 16% product, whereas Boc-L-serine (31) yields <1.5%. This highlights the need for chiral HPLC or enzymatic resolution to isolate enantiopure derivatives for studies on receptor binding (e.g., NMDA receptors) .

Q. What methodologies resolve contradictions in ¹³C NMR data for Boc-glycine-2-13C under different decoupling conditions?

Contradictions in signal splitting or linewidths arise from heteronuclear coupling (¹³C-¹⁵N). Advanced decoupling protocols (e.g., XiX or SPINAL-64 at 78.125 kHz) minimize dipolar interactions in solid-state NMR, particularly at high magnetic fields (850 MHz). Comparative studies using microcoil MAS vs. BioMAS probes can isolate artifacts from true chemical shifts .

Q. How can synthetic routes be optimized to minimize racemization during this compound incorporation into peptides?

- Low-temperature coupling : Use HOBt/DIC activation at 0–4°C to reduce base-induced racemization.

- Microwave-assisted SPPS : Accelerates coupling (5–10 min vs. hours) while maintaining enantiomeric excess (>99%) .

- Isotopic dilution assays : Monitor racemization via ¹³C NMR by tracking diastereomeric byproducts .

Q. What are the implications of solvent polarity on Boc-deprotection kinetics in glycine-2-13C derivatives?

Acidic deprotection (e.g., TFA in DCM) proceeds faster in polar aprotic solvents due to enhanced protonation of the Boc group. Kinetic studies using UV-Vis or inline FTIR reveal a two-step mechanism: initial protonation (rate-limiting) followed by tert-butyl cation elimination. Solvent additives (e.g., 2% anisole) stabilize intermediates, reducing side reactions .

Methodological Challenges and Solutions

Q. Why do Boc-protected glycine-2-13C derivatives exhibit anomalous melting points, and how is this addressed?

Polymorphism or isotopic substitution alters crystal packing, leading to melting point variability (e.g., ±5°C). Differential Scanning Calorimetry (DSC) paired with X-ray crystallography identifies metastable polymorphs. Recrystallization from hexane/EtOAc (6:4) yields thermodynamically stable forms .

Q. How does isotopic labeling affect glycine’s reactivity in nucleophilic acyl substitution reactions?

¹³C at C2 slightly increases the electron density at the carbonyl carbon (via inductive effects), reducing electrophilicity. Kinetic isotope effects (KIE ≈ 1.02–1.05) are quantified using competitive reactions with unlabeled glycine and LC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.